molecular formula C10H18O3 B14421001 (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid CAS No. 80845-81-4

(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid

Cat. No.: B14421001
CAS No.: 80845-81-4
M. Wt: 186.25 g/mol
InChI Key: ZLKOMEDABHKFAC-SECBINFHSA-N
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Description

(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is an organic compound with a complex structure that includes a ketone group, an isopropyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation of an appropriate aldehyde with a ketone, followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while continuous flow reactors may be employed to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Esterification: Sulfuric acid (H₂SO₄) as a catalyst with an alcohol.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of (3R)-6-hydroxy-3-(propan-2-yl)heptanoic acid.

    Esterification: Formation of esters such as methyl (3R)-6-oxo-3-(propan-2-yl)heptanoate.

Scientific Research Applications

(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism by which (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid exerts its effects involves interactions with specific enzymes and receptors. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-6-Oxo-3-(methyl)heptanoic acid
  • (3R)-6-Oxo-3-(ethyl)heptanoic acid
  • (3R)-6-Oxo-3-(butyl)heptanoic acid

Uniqueness

(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

80845-81-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(3R)-6-oxo-3-propan-2-ylheptanoic acid

InChI

InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13)/t9-/m1/s1

InChI Key

ZLKOMEDABHKFAC-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](CCC(=O)C)CC(=O)O

Canonical SMILES

CC(C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

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